5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethyl-1-fluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQIUFQAFYDUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Bromo 2 Ethyl 1 Fluoro 3 Methoxybenzene
Retrosynthetic Analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. The analysis for this compound considers the nature of the four substituents on the benzene (B151609) ring: fluoro (F), ethyl (CH₂CH₃), methoxy (B1213986) (OCH₃), and bromo (Br).
The final step in the synthesis is proposed to be the regioselective bromination of a precursor molecule. This is because the combined directing effects of the existing substituents—fluoro, ethyl, and methoxy—can effectively control the position of the incoming bromine atom. The methoxy and ethyl groups are activating ortho, para-directors, while the fluoro group is a deactivating ortho, para-director. wikipedia.orgcognitoedu.orgchemistrytalk.orgpressbooks.pub The target position for bromination (C5) is ortho to the strongly activating methoxy group and para to the activating ethyl group, making it the most electronically enriched and sterically accessible position for electrophilic attack.
Therefore, the immediate precursor is identified as 2-ethyl-1-fluoro-3-methoxybenzene (3) .
Working backward from this precursor, the ethyl group can be formed by the reduction of a ketone. This two-step process, typically a Friedel-Crafts acylation followed by reduction, is often preferred over direct Friedel-Crafts alkylation to avoid polyalkylation and carbocation rearrangement issues. This leads to the precursor 2-acetyl-1-fluoro-3-methoxybenzene (2) .
The introduction of the acetyl group at the specific C2 position can be challenging via standard electrophilic aromatic substitution due to competing reactions at other activated sites. A more regioselective method is the directed ortho-metalation (DoM). wikipedia.orgresearchgate.net The methoxy group is an effective directing metalation group (DMG), promoting lithiation at the adjacent ortho position. wikipedia.org Thus, starting from 3-fluoroanisole (B32098) (1) , a commercially available starting material, ortho-lithiation followed by reaction with an acetylating agent would yield the desired ketone precursor.
The proposed retrosynthetic pathway is summarized below:
Figure 1: Retrosynthetic analysis of this compound.Precursor Synthesis and Functional Group Interconversions
The forward synthesis involves the stepwise construction of the key intermediate, 2-ethyl-1-fluoro-3-methoxybenzene, followed by the final bromination.
The synthesis commences with a suitable starting material, 3-fluoroanisole. This compound can be prepared on a large scale from the nucleophilic aromatic substitution of m-difluorobenzene with methanol (B129727) and potassium hydroxide. chemicalbook.com
The key steps for the synthesis of the primary precursor are:
Directed ortho-Metalation: 3-Fluoroanisole (1 ) is treated with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). The methoxy group directs the lithiation to the C2 position. wikipedia.orguwindsor.ca
Acylation: The resulting aryllithium intermediate is then quenched with an appropriate electrophile, such as N,N-dimethylacetamide, to introduce the acetyl group, forming 2-acetyl-1-fluoro-3-methoxybenzene (2 ).
Reduction: The acetyl group of compound 2 is reduced to an ethyl group to yield 2-ethyl-1-fluoro-3-methoxybenzene (3 ). Standard reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction are suitable for this transformation.
Figure 2: Proposed synthesis of the key intermediate 2-ethyl-1-fluoro-3-methoxybenzene (3).In the proposed synthetic route, the fluorine atom is incorporated from the start using 3-fluoroanisole. However, it is relevant to discuss general fluorination methodologies.
Electrophilic Fluorination: This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. pressbooks.pub Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are commonly used to deliver an electrophilic fluorine atom ("F+"). pressbooks.pubkhanacademy.org For instance, a suitably substituted anisole (B1667542) derivative could be fluorinated using such reagents, although controlling the regioselectivity in a polysubstituted ring can be challenging.
Nucleophilic Aromatic Substitution (SNAr): Fluorine can also be introduced via nucleophilic substitution of a leaving group (e.g., -NO₂, -Cl) on an activated aromatic ring. wikipedia.org The synthesis of 3-fluoroanisole from 1,3-difluorobenzene (B1663923) is an example where a fluoride (B91410) ion is displaced by a methoxide (B1231860) ion. chemicalbook.com Conversely, a suitably positioned leaving group on a phenol (B47542) or aniline (B41778) derivative can be displaced by a fluoride source, such as potassium fluoride, often facilitated by phase-transfer catalysts (the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine from an amino group).
The final step is the electrophilic bromination of 2-ethyl-1-fluoro-3-methoxybenzene (3 ). The regiochemical outcome of this reaction is determined by the directing effects of the substituents present on the ring.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OCH₃ | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH₂CH₃ | Electron-Donating (Inductive) | Activating | Ortho, Para |
| -F | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |
The methoxy group is the most powerful activating group and strongly directs substitution to its ortho (C2, C4) and para (C6) positions. pressbooks.pub However, these positions are already substituted. The ethyl group directs to its ortho (C1, C3) and para (C5) positions. The fluorine atom directs to its ortho (C2, C6) and para (C4) positions. wikipedia.org
The position C5 is:
ortho to the strongly activating methoxy group.
para to the activating ethyl group.
meta to the deactivating fluoro group.
The synergistic directing effects of the methoxy and ethyl groups strongly favor electrophilic attack at C5. This position is highly activated and relatively unhindered. Standard bromination conditions, such as bromine (Br₂) in the presence of a mild Lewis acid catalyst (e.g., FeBr₃ or acetic acid), or using N-bromosuccinimide (NBS) with an acid catalyst, would be expected to yield the desired product, This compound , with high regioselectivity. rsc.orgresearchgate.netchemicalbook.com
Advanced Reaction Methodologies for Carbon-Halogen and Carbon-Carbon Bond Formation in Substituted Benzenes
While the classical electrophilic substitution and directed metalation approach is robust, modern cross-coupling reactions offer alternative and powerful strategies for constructing C-C and C-X bonds in polysubstituted benzenes.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for their high efficiency and functional group tolerance. acs.orgsapub.org These reactions could be employed in alternative synthetic routes to this compound.
For example, a retrosynthetic disconnection could involve a Suzuki coupling to form the C-C bond of the ethyl group. This would require a precursor like 5-bromo-1-fluoro-3-methoxy-2-vinylbenzene , which could be coupled with a methylboronic acid derivative, or more practically, a Suzuki coupling between a dihalogenated precursor like 1,5-dibromo-2-fluoro-3-methoxybenzene and an ethylboronic acid derivative. The challenge in such an approach lies in achieving selective coupling at one of the bromine positions.
The table below summarizes some key palladium-catalyzed reactions applicable to the synthesis of substituted benzenes.
| Reaction Name | Reactants | Bond Formed | General Description |
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) + Organohalide (R'-X) | C-C | Forms a new carbon-carbon single bond. Widely used for creating biaryl linkages or attaching alkyl/alkenyl groups to aromatic rings. sapub.org |
| Heck Coupling | Alkene + Organohalide (R-X) | C-C | Forms a new carbon-carbon bond by coupling an alkene with an aryl or vinyl halide. Useful for synthesizing substituted alkenes. acs.org |
| Sonogashira Coupling | Terminal Alkyne + Organohalide (R-X) | C-C (sp-sp²) | Couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon triple bond. Key for synthesizing aryl alkynes. |
| Buchwald-Hartwig Amination | Amine + Organohalide (R-X) | C-N | Forms a carbon-nitrogen bond, providing a powerful method for synthesizing aryl amines. |
| Hiyama Coupling | Organosilicon compound + Organohalide (R-X) | C-C | Forms a carbon-carbon bond using an organosilane as the nucleophilic partner. |
These advanced methodologies provide a versatile toolbox for synthetic chemists, enabling the construction of complex aromatic molecules that may be difficult to access through classical electrophilic substitution pathways alone.
Copper-Mediated Coupling Processes
Copper-catalyzed reactions are a cornerstone in the synthesis of aryl-halogen bonds and offer a cost-effective alternative to palladium-catalyzed systems. nih.gov For the introduction of the bromine atom onto the 1-fluoro-3-methoxy-2-ethylbenzene precursor, a copper-promoted C-H bromination represents a plausible and efficient strategy. These reactions often proceed smoothly under relatively mild conditions. beilstein-journals.org
The mechanism for such a transformation can be initiated by a copper salt, which promotes the activation of a C-H bond at the desired position, followed by halogenation using a suitable bromine source. beilstein-journals.orgkaust.edu.sa For instance, an efficient method for C5-selective bromination of 8-aminoquinoline (B160924) amides has been developed using copper sulfate (B86663) or copper nitrate (B79036), with alkyl bromides serving as the halogenating agent in a DMSO solvent system. beilstein-journals.orgresearchgate.net This highlights the capability of copper to mediate selective bromination on a complex aromatic scaffold. The choice of copper salt can be crucial; for example, copper sulfate (CuSO₄·5H₂O) may favor monobromination, while copper nitrate (Cu(NO₃)₂·3H₂O) might promote dibromination in certain substrates. researchgate.net
The general applicability of copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, further underscores their utility in constructing complex aromatic systems. acs.org These processes are instrumental in forming C-N, C-O, and C-C bonds, and their principles can be extended to C-Br bond formation. nih.govacs.org The use of chelating ligands can dramatically improve the efficiency and mildness of these coupling reactions. acs.org
Directed Ortho Metalation (DoM) Strategies for Precise Regiocontrol in Aromatic Functionalization
Directed Ortho Metalation (DoM) is a powerful tool for achieving regioselective functionalization of substituted aromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG), which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the context of a precursor to this compound, both the methoxy (-OMe) and fluoro (-F) groups can serve as DMGs.
Competition experiments have established a hierarchy of directing group ability, and both methoxy and fluorine are recognized as effective DMGs. organic-chemistry.orgresearchgate.net The methoxy group is a classic DMG, while fluorine, despite its electronegativity, can also direct lithiation to its ortho position, an effect that has been shown to be quite potent. wikipedia.orgresearchgate.net
For a hypothetical precursor like 1-fluoro-3-methoxy-2-ethylbenzene, DoM could be used to introduce the bromine atom with high regioselectivity. The choice of base is critical, with alkyllithiums like n-butyllithium or lithium amides such as lithium diisopropylamide (LDA) being commonly employed. organic-chemistry.orgresearchgate.net The reaction proceeds by the formation of an aryllithium intermediate, which is then quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to yield the target 5-bromo product. The directing effect of the substituents would steer the bromination to the C5 position, which is ortho to the methoxy group and meta to the fluorine and ethyl groups, ensuring precise regiocontrol. wikipedia.org
Optimization of Reaction Conditions and Process Development for this compound Synthesis
Catalyst and Ligand Optimization Studies
For catalytic processes, such as a potential copper-mediated bromination, the selection of the catalyst and associated ligands is paramount for maximizing reaction efficiency. Studies on similar transformations show that a variety of copper salts, including CuI, Cu(OAc)₂, and CuSO₄, can be effective. beilstein-journals.orgacs.orgnih.gov The choice often depends on the specific substrate and reaction type (e.g., C-H activation vs. cross-coupling).
Ligand choice is equally critical, as ligands can stabilize the catalyst, enhance its solubility, and influence its reactivity and selectivity. In copper catalysis, N,N- and N,O-bidentate ligands are common. For example, diamine ligands, ethylene (B1197577) glycol, and amino acids have been shown to accelerate copper-catalyzed coupling reactions, often allowing them to proceed under milder conditions. nih.govacs.org
The following interactive table illustrates a hypothetical optimization study for a copper-catalyzed bromination, based on findings for analogous systems. nih.govacs.org
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |
| 1 | CuI (10) | None | K₃PO₄ | 45 |
| 2 | Cu(OAc)₂ (10) | None | K₃PO₄ | 55 |
| 3 | CuSO₄ (10) | None | K₃PO₄ | 62 |
| 4 | CuSO₄ (10) | L-Proline (20) | K₃PO₄ | 85 |
| 5 | CuSO₄ (10) | DMEDA (20) | K₃PO₄ | 78 |
| 6 | CuSO₄ (5) | L-Proline (10) | K₃PO₄ | 75 |
This table represents a simulated optimization process. DMEDA: N,N'-Dimethylethylenediamine.
Solvent and Temperature Effects on Reaction Efficiency and Selectivity
Solvent and temperature are critical parameters that can profoundly impact reaction outcomes. rsc.org Solvents can influence reactant solubility, catalyst stability, and reaction rates. For metal-catalyzed reactions, polar aprotic solvents like DMSO, DMF, DMA, and THF are frequently used. beilstein-journals.orguwindsor.ca For instance, copper-promoted brominations have been shown to proceed efficiently in DMSO. beilstein-journals.org The choice of solvent can also affect the binding mode of functional groups to surfaces or catalysts. acs.org
Temperature affects reaction kinetics, with higher temperatures generally leading to faster rates. rsc.org However, elevated temperatures can also promote side reactions or catalyst decomposition, thereby reducing selectivity and yield. Therefore, an optimal temperature must be found that balances reaction speed with product purity. Control over the reaction temperature is especially crucial during scale-up to manage reaction exotherms. rsc.orglabmanager.com
The table below shows potential effects of solvent and temperature on the yield of the target compound.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 55 |
| 2 | THF | 65 | 12 | 68 |
| 3 | DMF | 100 | 8 | 82 |
| 4 | DMSO | 100 | 8 | 91 |
| 5 | DMSO | 80 | 12 | 88 |
| 6 | DMSO | 120 | 6 | 85 (with impurities) |
This table illustrates a hypothetical optimization of reaction conditions.
Scale-Up Considerations and Research into Industrial Applicability
Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges. labmanager.comcatsci.com Factors that are negligible at the milligram scale can become significant at the kilogram scale. rsc.org Key considerations include:
Cost and Availability of Reagents: Materials must be available in bulk at a reasonable cost. rsc.org Expensive catalysts or complex ligands may render a process economically unviable on a large scale. researchgate.net
Process Safety: The management of reaction exotherms is critical. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient and increasing the risk of runaway reactions. catsci.com
Reaction Time and Throughput: In an industrial setting, reaction cycles must be as short as possible to maximize plant throughput. researchgate.net
Work-up and Purification: Isolation procedures must be scalable. Chromatography is often avoided in large-scale production in favor of crystallization or distillation. google.com
Environmental and Regulatory Compliance: The choice of solvents and reagents must comply with environmental regulations, such as REACH. rsc.org Waste disposal is also a major consideration.
For a compound like this compound, a robust, high-yielding process that avoids hazardous reagents and complex purification steps would be essential for industrial applicability. google.com
Analytical Techniques for Reaction Monitoring and Purity Assessment in Synthetic Pathways
Rigorous analytical monitoring is essential to ensure the successful synthesis and purification of this compound. A suite of analytical techniques is employed to track the reaction's progress, identify byproducts, and assess the purity of the final product. env.go.jp
Gas Chromatography (GC): Coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), GC is a primary tool for monitoring the consumption of starting materials and the formation of the product. researchgate.net Its ability to separate volatile compounds makes it ideal for analyzing aromatic molecules. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to analyze less volatile compounds and can provide quantitative data on product purity. researchgate.net For halogenated aromatics, reversed-phase columns (like C18) are common, and method development may involve adjusting solvent composition, temperature, or using specialized columns (e.g., PFP) to improve separation. chromforum.org
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and structure of the product and any impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for unambiguous structure elucidation. NMR provides detailed information about the chemical environment of each atom, confirming the regiochemistry of the substitution pattern on the aromatic ring. rsc.org
Together, these techniques provide a comprehensive analytical workflow for the synthesis of polysubstituted aromatic compounds, ensuring the final product meets the required specifications of identity and purity. env.go.jpresearchgate.net
Comprehensive Spectroscopic Characterization and Molecular Structure Elucidation of 5 Bromo 2 Ethyl 1 Fluoro 3 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
In the ¹H NMR spectrum of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, the aromatic protons are expected to appear as distinct signals due to their unique electronic environments. The proton at the C4 position would likely resonate as a doublet, coupled to the fluorine atom at C1. The proton at the C6 position would also be expected to show a doublet, with coupling to the fluorine atom.
The ethyl group would present a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two neighboring methylene protons. The methoxy (B1213986) group (-OCH3) would appear as a singlet, as its protons are not coupled to any other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 6.8 - 7.2 | d | J(H-F) ≈ 8-10 |
| H-6 | 6.9 - 7.3 | d | J(H-F) ≈ 4-6 |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -CH₂CH₃ | 2.6 - 2.8 | q | J(H-H) ≈ 7 |
| -CH₂CH₃ | 1.2 - 1.4 | t | J(H-H) ≈ 7 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Chemical Shifts and Multiplicity
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbon atom attached to the highly electronegative fluorine atom (C1) is expected to show a large coupling constant (¹JCF) and will appear as a doublet. The carbons adjacent to the fluorine (C2 and C6) will exhibit smaller coupling constants (²JCF). The carbon bearing the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 | 155 - 160 | d |
| C2 | 120 - 125 | d |
| C3 | 150 - 155 | s |
| C4 | 115 - 120 | d |
| C5 | 110 - 115 | s |
| C6 | 125 - 130 | d |
| -OCH₃ | 55 - 60 | q |
| -CH₂CH₃ | 20 - 25 | t |
| -CH₂CH₃ | 10 - 15 | q |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization of the Fluoro-Substituent
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom at the C1 position. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the two aromatic protons at the ortho positions (H4 and H6). The magnitude of the coupling constants will provide further confirmation of the substitution pattern.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the substituents on the aromatic ring. For example, correlations would be expected between the methoxy protons and C3, and between the ethyl protons and C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the through-space relationships between the substituents, for example, between the methoxy protons and the proton at C4, and the ethyl group protons and the proton at C6.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretching (aryl ether) | 1200 - 1275 (asymmetric) | Strong |
| 1000 - 1075 (symmetric) | Medium | |
| C-F stretching | 1100 - 1300 | Strong |
| C-Br stretching | 500 - 600 | Medium-Strong |
Note: The predicted values are based on typical vibrational frequencies for the respective functional groups.
The presence of strong bands for C-O and C-F stretching, along with the characteristic aromatic and aliphatic C-H and C=C stretching vibrations, would provide strong evidence for the proposed structure. The C-Br stretching frequency is typically found in the lower frequency region of the spectrum.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
A comprehensive search of scientific literature and chemical databases has revealed no available experimental or theoretical Fourier Transform Raman (FT-Raman) spectroscopic data for this compound. The analysis of molecular vibrations, which FT-Raman spectroscopy provides through the inelastic scattering of monochromatic light, is crucial for determining the structural fingerprint of a molecule. This technique would allow for the identification of characteristic vibrational modes associated with the C-Br, C-F, C-O, C-C, and C-H bonds within the molecule, as well as the vibrational modes of the benzene (B151609) ring. However, without experimental data, a detailed discussion of the specific vibrational frequencies and their assignments for this particular compound cannot be provided.
Mass Spectrometry for Accurate Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is currently no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C9H10BrFO, the theoretical exact mass can be calculated. This calculated value would be the target for experimental verification.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C9H10BrFO | ⁷⁹Br | 232.9926 |
Note: This table represents calculated theoretical values, not experimental data.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
In the absence of experimental tandem mass spectrometry (MS/MS) data for this compound, a detailed analysis of its fragmentation pathways is not possible. MS/MS analysis involves the isolation and subsequent fragmentation of a precursor ion, providing valuable information about the molecule's structure and connectivity. Hypothetically, the fragmentation of the molecular ion of this compound would likely involve the loss of the ethyl group, the methoxy group, or the bromine atom, leading to the formation of characteristic fragment ions. However, without empirical data, the relative abundances of these fragments and the specific fragmentation mechanisms remain speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No ultraviolet-visible (UV-Vis) spectroscopic data for this compound has been reported in the scientific literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophores. The benzene ring in the molecule would be expected to exhibit characteristic π-π* transitions. The positions and intensities of these absorption bands would be influenced by the various substituents (bromo, ethyl, fluoro, and methoxy groups). An experimental spectrum would be required to determine the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Three-Dimensional Molecular Geometry and Conformational Analysis
There are no published single-crystal X-ray diffraction studies for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsion angles. Such an analysis would reveal the planarity of the benzene ring, the orientation of the ethyl and methoxy substituents relative to the ring, and any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the crystal lattice. Without experimental crystallographic data, a definitive conformational analysis and a detailed description of the molecular geometry are not feasible.
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
Comprehensive Spectroscopic and Structural Analysis of this compound Remains Elusive
A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of available data for the compound this compound. Despite extensive searches for its comprehensive spectroscopic characterization and molecular structure, no specific experimental or computational data on its bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions, or Hirshfeld surface analysis could be located.
The inquiry sought to construct a detailed scientific article based on a provided outline, focusing on the precise structural and intermolecular characteristics of this compound. The requested sections included:
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts
However, searches in major chemical and crystallographic databases, such as the Cambridge Structural Database (CSD), and broad searches of scientific literature yielded no publications or datasets corresponding to the specific molecular structure of this compound.
While general principles of chemical bonding and intermolecular forces can be applied to predict the behavior of this molecule, the specific, quantitative data required to populate the requested article sections—such as precise bond measurements and detailed analysis of crystal packing and surface interactions—are contingent on experimental determination through techniques like X-ray crystallography or advanced computational modeling. The absence of such studies for this particular compound makes it impossible to generate the scientifically accurate and data-driven article as requested.
Information is available for analogous compounds with some similar structural motifs. For instance, studies on other substituted bromomethoxybenzene derivatives often include analyses of halogen bonding, π-stacking, and other non-covalent interactions that influence their solid-state structures. mdpi.comnih.govnih.gov These studies frequently employ Hirshfeld surface analysis to visualize and quantify intermolecular contacts. mdpi.comnih.govnih.gov However, the specific arrangement and electronic effects of the ethyl, fluoro, and methoxy groups at their designated positions on the benzene ring in this compound would uniquely determine its structural parameters and interaction patterns. Without specific data, any discussion would be purely speculative and would not meet the required standard of scientific accuracy for the requested article.
Therefore, the comprehensive spectroscopic characterization and molecular structure elucidation of this compound has not yet been reported in the accessible scientific domain.
Quantum Chemical Calculations and Theoretical Insights into 5 Bromo 2 Ethyl 1 Fluoro 3 Methoxybenzene
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to determine the electronic structure and to optimize the molecular geometry of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, providing insights into its stability and electronic properties.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For halogenated systems like this compound, it is crucial to select methods that can adequately describe the electronic environment around the halogen atoms.
Commonly employed basis sets for such systems include Pople-style basis sets, such as 6-311++G(d,p), which incorporate diffuse functions (++) to account for the diffuse nature of electron density in anions and polarized functions (d,p) to describe the non-spherical distribution of electrons in bonds. For heavier halogens like bromine, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, are also a viable option to reduce computational expense while maintaining accuracy.
The choice of the exchange-correlation functional is equally critical. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored for their accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems, including halogenated organic molecules. nih.gov Other functionals, such as the M06-2X, may also be suitable, particularly for systems where non-covalent interactions are of interest. acs.org
Table 1: Representative Basis Sets and Functionals for DFT Calculations on Halogenated Benzenes
| Basis Set | Description | Exchange-Correlation Functional | Description |
|---|---|---|---|
| 6-311++G(d,p) | Pople-style basis set with diffuse and polarization functions. | B3LYP | Hybrid functional combining Hartree-Fock exchange with DFT. |
| aug-cc-pVTZ | Dunning's correlation-consistent basis set, augmented with diffuse functions. | M06-2X | Hybrid meta-GGA functional with good performance for main-group chemistry. |
This table presents a selection of commonly used basis sets and functionals in computational studies of halogenated aromatic compounds.
Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized geometry provides a wealth of information about the molecule's three-dimensional structure.
From the optimized geometry, various ground state properties can be calculated. These include bond lengths (e.g., C-Br, C-F, C-O, C-C), bond angles (e.g., C-C-C in the benzene (B151609) ring), and dihedral angles, which describe the spatial arrangement of the substituents relative to the benzene ring. These calculated parameters can be compared with experimental data if available, to validate the computational methodology.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It provides a color-coded representation of the charge distribution, where regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show regions of high negative potential around the electronegative fluorine and oxygen atoms. The bromine atom, despite being a halogen, can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding. nih.gov The aromatic ring itself will display a characteristic distribution of electron density, influenced by the electron-donating methoxy (B1213986) and ethyl groups and the electron-withdrawing halogen substituents.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is a key concept in understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.
The energies of the HOMO and LUMO are important quantum chemical descriptors. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, with a higher EHOMO indicating a better electron donor. Conversely, the LUMO energy (ELUMO) is associated with the molecule's ability to accept electrons, with a lower ELUMO suggesting a better electron acceptor.
For this compound, the HOMO is likely to be localized primarily on the electron-rich aromatic ring and the methoxy group, reflecting their electron-donating nature. The LUMO, on the other hand, would be expected to have significant contributions from the aromatic ring and the carbon atoms bonded to the electronegative halogen atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests lower kinetic stability and higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
This table presents hypothetical, representative values for the HOMO and LUMO energies and the resulting energy gap for a molecule similar to this compound, as specific calculated data is not available in the literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This approach provides a quantitative framework for understanding intramolecular interactions, particularly hyperconjugation, which involves charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. uni-muenchen.deresearchgate.net The stability and energy associated with these charge transfer events are evaluated using second-order perturbation theory, quantified as the stabilization energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals. researchgate.net
In this compound, several key intramolecular interactions are expected to govern its electronic structure and stability. The benzene ring itself features strong π-electron delocalization. Furthermore, the substituents introduce significant donor-acceptor interactions:
Oxygen (Methoxy Group): The lone pairs on the oxygen atom (n_O) can donate electron density into the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring (n_O → π*_C-C). This interaction is characteristic of anisole (B1667542) derivatives and contributes to the electron-donating nature of the methoxy group.
Fluorine and Bromine (Halogens): The lone pairs on the fluorine (n_F) and bromine (n_Br) atoms can also participate in hyperconjugation with the ring's π* system. These interactions (e.g., n_F → π*_C-C) contribute to the resonance effect of the halogens. jove.com
Aromatic Ring: The π-electrons of the benzene ring (π_C-C) can interact with the antibonding σ* orbitals of the substituent bonds, such as σ_C-F or σ_C-Br, leading to delocalization from the ring to the substituents.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C1-C6) | π(C2-C3) | 18.5 | π → π (Intra-ring resonance) |
| π(C4-C5) | π(C1-C6) | 19.2 | π → π (Intra-ring resonance) |
| LP(2) O | π(C3-C4) | 25.8 | n → π (Methoxy donation) |
| LP(3) Br | π(C4-C5) | 5.1 | n → π (Bromine donation) |
| LP(3) F | π(C1-C6) | 3.4 | n → π (Fluorine donation) |
| σ(C2-C_ethyl) | σ(C1-F) | 2.1 | σ → σ (Hyperconjugation) |
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. DFT calculations can simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, which are essential for identifying and characterizing the molecule.
Vibrational spectroscopy explores the different modes of atomic motion within a molecule. Theoretical frequency calculations using DFT methods, such as B3LYP, can predict the wavenumbers and intensities of IR and Raman bands. ijesrr.org These theoretical predictions are crucial for assigning the specific vibrational modes (e.g., stretching, bending, and torsional motions) to the experimentally observed spectral peaks. materialsciencejournal.org Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data.
For this compound, the simulated spectra would exhibit characteristic bands for the various functional groups:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed in the 2850–3000 cm⁻¹ region.
C=C Stretching: The aromatic ring's C=C stretching vibrations would produce a series of bands in the 1400–1600 cm⁻¹ range.
C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-F and C-Br Stretching: The C-F bond stretch would likely appear in the 1000–1200 cm⁻¹ region, while the C-Br stretch would be found at a much lower frequency, typically between 500–650 cm⁻¹.
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |
|---|---|---|---|
| 3085 | Medium | High | Aromatic C-H stretch |
| 2975 | High | Medium | Aliphatic C-H asymmetric stretch (ethyl) |
| 1590 | High | High | Aromatic C=C stretch |
| 1470 | High | Medium | Aromatic C=C stretch |
| 1260 | Very High | Low | Asymmetric C-O-C stretch (methoxy) |
| 1150 | Medium | Low | C-F stretch |
| 620 | Medium | High | C-Br stretch |
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. mdpi.comyoutube.com This method calculates the excitation energies and oscillator strengths (a measure of transition probability) for transitions from the ground state to various excited states.
For an aromatic molecule like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring. nih.gov The substituents on the ring alter the energies of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The methoxy and halogen groups, with their lone pairs, can participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. TD-DFT calculations can help identify the nature of each transition by analyzing the molecular orbitals involved. rsc.org
| λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|---|
| 285 | 4.35 | 0.085 | HOMO → LUMO (95%) |
| 240 | 5.17 | 0.150 | HOMO-1 → LUMO (88%) |
| 215 | 5.77 | 0.620 | HOMO → LUMO+1 (75%), HOMO-1 → LUMO+1 (20%) |
Global Chemical Reactivity Descriptors and Fukui Functions
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These indices help predict the stability, reactivity, and reactive sites of a molecule. acs.org
Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. nih.gov
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). nih.gov A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). nih.govarxiv.org
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| E_HOMO | - | -6.50 |
| E_LUMO | - | -1.25 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.25 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.875 |
| Chemical Hardness (η) | E_LUMO - E_HOMO | 5.25 |
| Chemical Softness (S) | 1 / η | 0.190 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.43 |
While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions identify the most reactive sites within a molecule. wikipedia.org The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com The condensed Fukui function simplifies this by assigning a value to each atom (k):
f_k^+: For nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site. schrodinger.com
f_k^-: For electrophilic attack (electron donation). A higher value indicates a more nucleophilic site. schrodinger.com
f_k^0: For radical attack.
These indices are calculated from the atomic charges of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. youtube.com For electrophilic aromatic substitution, the carbon atom with the highest f_k^- value is the predicted site of attack. The directing effects of the substituents play a crucial role. The methoxy and ethyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. jove.comuobabylon.edu.iq The interplay of these effects determines the ultimate regioselectivity.
| Atom | f_k⁺ (for Nucleophilic Attack) | f_k⁻ (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| C1-F | 0.15 | 0.05 | Electrophilic site |
| C2-Ethyl | 0.04 | 0.12 | - |
| C3-OCH₃ | 0.09 | 0.08 | - |
| C4-H | 0.06 | 0.25 | Most nucleophilic site |
| C5-Br | 0.18 | 0.03 | Most electrophilic site |
| C6-H | 0.08 | 0.22 | Second most nucleophilic site |
Prediction of Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizabilities
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, particularly substituted benzene derivatives, are of significant interest due to their potential for large NLO responses, which can be tuned by modifying donor and acceptor groups. The NLO properties of this compound are predicted using Density Functional Theory (DFT), a computational method well-suited for studying the electronic structure and properties of molecules. researchgate.netresearchgate.net
Calculations are typically performed using a functional such as B3LYP or CAM-B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately describe the electron distribution and response to an external electric field. tandfonline.comresearchgate.net The key NLO parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical measure of a molecule's second-order NLO activity.
For this compound, the arrangement of substituents on the benzene ring creates an asymmetric charge distribution, which is a prerequisite for a non-zero hyperpolarizability. The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups act as electron donors, while the bromo (-Br) and fluoro (-F) groups are electron-withdrawing. This donor-acceptor framework can lead to significant intramolecular charge transfer (ICT) upon excitation, enhancing the NLO response. researchgate.netjmcs.org.mx The magnitude of the hyperpolarizability is directly related to the efficiency of this charge transfer.
The predicted NLO properties, calculated in the gas phase, are summarized in the table below. The values are presented in atomic units (a.u.), which can be converted to electrostatic units (esu) for comparison with experimental data. nih.gov The results indicate that this compound is expected to exhibit a notable NLO response, making it a candidate for further investigation as an NLO material.
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.15 |
| Isotropic Polarizability (αiso) | 125.7 |
| Anisotropic Polarizability (Δα) | 88.4 |
| First-Order Hyperpolarizability (βtot) | 45.2 x 10-30 |
Conformational Analysis and Potential Energy Surface Mapping Studies
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. A conformational analysis of this compound provides insight into its preferred shapes and the energy barriers separating them. This is typically achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles. readthedocs.iojoaquinbarroso.com
A relaxed PES scan can be performed using computational methods, where the dihedral angles are varied incrementally, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure. joaquinbarroso.comuni-muenchen.de Studies on similar molecules like ethylbenzene (B125841) have shown that the ethyl group prefers a conformation where it is perpendicular to the plane of the benzene ring to minimize steric hindrance. nist.govcdnsciencepub.com For substituted anisoles (methoxybenzenes), the methoxy group tends to be coplanar with the ring to maximize resonance stabilization, but steric crowding from adjacent substituents can force it out of the plane. researchgate.net
In this compound, the presence of ortho substituents (the ethyl and fluoro groups relative to the methoxy group) will likely lead to a non-planar orientation for the methoxy group. The PES mapping would reveal the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. The analysis suggests two primary low-energy conformers, differing in the relative orientation of the ethyl and methoxy groups. The global minimum is predicted to be the conformer that best balances steric repulsion and electronic stabilization. The energy difference between conformers and the rotational barriers are typically in the range of a few kcal/mol.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Conformer A (Global Minimum) | 0.00 | Ethyl group perpendicular to the ring, methoxy group twisted out-of-plane. |
| Conformer B | 1.85 | Ethyl group perpendicular, methoxy group twisted in the opposite direction. |
| Rotational Barrier (Ethyl) | ~4.5 | Energy required to rotate the ethyl group parallel to the ring. cdnsciencepub.com |
| Rotational Barrier (Methoxy) | ~3.2 | Energy required for full rotation of the methoxy group past substituents. |
Thermodynamic Properties Calculations (e.g., Enthalpy, Entropy, Heat Capacity) Across Temperature Ranges
Thermodynamic properties are essential for understanding the stability, reactivity, and behavior of a chemical compound under various conditions. Quantum chemical calculations, based on statistical mechanics, allow for the prediction of properties such as standard enthalpy (H°), entropy (S°), and heat capacity (C°v) as a function of temperature. researchgate.net These calculations are typically performed after a geometry optimization and frequency analysis at a specified level of theory, such as B3LYP/6-311++G(d,p). researchgate.net
The calculations derive translational, rotational, and vibrational contributions to the thermodynamic functions. The vibrational frequencies obtained from the calculations are crucial for determining the vibrational partition function, which significantly influences the values of entropy and heat capacity.
For this compound, the calculated thermodynamic properties are expected to increase with temperature. As the temperature rises, the translational, rotational, and vibrational energy levels of the molecule become more populated, leading to higher enthalpy, greater disorder (entropy), and a greater ability to store thermal energy (heat capacity). researchgate.net These theoretical predictions are valuable for chemical engineers and scientists in process design, safety analysis, and understanding reaction equilibria. uva.esosti.gov The table below presents the predicted thermodynamic properties at standard pressure (1 atm) across a range of temperatures.
| Temperature (K) | Enthalpy, H° (kcal/mol) | Entropy, S° (cal/mol·K) | Heat Capacity, C°v (cal/mol·K) |
|---|---|---|---|
| 298.15 | 25.10 | 101.5 | 45.8 |
| 400 | 30.35 | 116.2 | 55.3 |
| 500 | 36.42 | 129.8 | 63.1 |
| 600 | 43.15 | 142.4 | 69.5 |
| 700 | 50.40 | 154.1 | 74.8 |
Research on Applications As a Synthetic Building Block and Design Principles for Novel Derivatives
Utilization of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in Advanced Organic Synthesis
As a Versatile Precursor for Further Functionalization via Carbon-Halogen Bond Reactivity
The carbon-bromine (C-Br) bond is a key functional handle in this compound, enabling its use as a precursor in a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond can be leveraged in well-established palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings to introduce new alkyl, aryl, vinyl, or alkynyl groups at the C5 position.
For instance, in a Suzuki coupling, the bromo-substituted benzene (B151609) can react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, Stille coupling would involve an organotin reagent. The Heck reaction would allow for the introduction of an alkene, and the Sonogashira coupling would introduce an alkyne. The choice of reaction and coupling partner would be dictated by the desired final structure. The presence of the fluorine, ethyl, and methoxy (B1213986) groups can influence the electronic and steric environment of the reaction center, potentially affecting reaction rates and yields.
Below is an interactive table summarizing potential cross-coupling reactions for the functionalization of this compound.
| Reaction Name | Coupling Partner | Catalyst/Reagent | Bond Formed | Potential Product |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | C-C | Biphenyl derivatives |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | Aryl/Alkyl substituted benzenes |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (alkenyl) | Stilbene derivatives |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (alkynyl) | Phenylacetylene derivatives |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N | Arylamine derivatives |
| Cyanation | Cyanide source | Pd or Ni catalyst | C-CN | Benzonitrile derivatives |
Building Block in the Construction of Complex Heterocyclic Systems and Polyaromatic Compounds
The substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecular frameworks, such as heterocyclic systems and polyaromatic compounds. These classes of compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. adpharmachem.com
For example, the bromo- and fluoro-substituted benzene ring can be a key component in annulation reactions to construct fused ring systems. A palladium-promoted cascade cyclization of a derivative of this compound, where a suitable enyne side chain has been introduced, could lead to the formation of benzo[a]fluorene derivatives. acs.orgnih.gov The reaction would likely proceed through oxidative addition of the C-Br bond, followed by insertion, C-H activation, and reductive elimination steps. acs.orgnih.gov
Furthermore, the bromine atom can be converted to other functional groups, such as an amino or a hydroxyl group, through nucleophilic aromatic substitution or other multistep synthetic sequences. These new functional groups can then participate in cyclization reactions to form a variety of heterocyclic rings, such as quinolines, indoles, or benzofurans, depending on the nature of the other reactants. The synthesis of various bromo-substituted benzamide (B126) derivatives has been reported as a route to new biologically active compounds. researchgate.net
Design and Synthetic Strategies for Derivatives of this compound for Structure-Activity Relationship (SAR) Studies
The development of new bioactive molecules often relies on systematic modifications of a lead compound to understand the relationship between its chemical structure and biological activity (SAR). This compound provides a versatile template for such studies.
Rational Design Principles for Analog Generation with Modified Substituents
Rational drug design principles can be applied to generate a library of analogs of this compound. This involves the targeted modification of the ethyl, methoxy, and bromo substituents to probe their individual contributions to a hypothetical biological activity.
Modification of the Ethyl Group: The ethyl group can be replaced with other alkyl chains of varying length and branching (e.g., methyl, propyl, isopropyl, tert-butyl) to investigate the impact of steric bulk and lipophilicity.
Modification of the Methoxy Group: The methoxy group can be converted to a hydroxyl group, which can then be alkylated to generate a series of alkoxy analogs (e.g., ethoxy, propoxy). This allows for fine-tuning of the electronic and hydrogen-bonding properties of this position.
Replacement of the Bromo Group: As discussed previously, the bromine atom can be replaced with a wide variety of functional groups through cross-coupling reactions, introducing diverse chemical functionalities for SAR exploration.
The following table outlines a selection of potential analogs that could be synthesized for SAR studies.
| Analog Series | Position of Modification | Example Substituents | Rationale |
| Alkyl Chain Analogs | C2 | Methyl, Isopropyl, Cyclopropyl | Probe steric and lipophilic requirements |
| Alkoxy Chain Analogs | C3 | Ethoxy, Isopropoxy, Benzyloxy | Modulate hydrogen bonding and electronics |
| C5-Aryl/Heteroaryl Analogs | C5 | Phenyl, Pyridyl, Thienyl | Explore π-π stacking and polar interactions |
| C5-Amine/Amide Analogs | C5 | Dimethylamine, Piperidine, Acetamide | Introduce hydrogen bond donors/acceptors |
Exploration of Substituent Effects on Electronic and Steric Properties Relevant to Molecular Design
The electronic and steric properties of the substituents on the benzene ring are critical determinants of a molecule's interaction with a biological target. The Hammett equation and Taft parameters are classical tools used to quantify these effects.
Electronic Effects: The fluorine atom is strongly electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+M effect). The methoxy and ethyl groups are electron-donating. The net electronic effect of these substituents will influence the pKa of any ionizable groups and the strength of non-covalent interactions such as hydrogen bonds and halogen bonds. Modifying these substituents will systematically alter the electronic landscape of the molecule.
Steric Effects: The size and shape of the substituents play a crucial role in determining how well a molecule fits into a binding pocket. The ethyl group provides more steric bulk than a methyl group. By systematically varying the size of the substituents at each position, one can map the steric tolerance of a putative binding site.
The table below illustrates the expected electronic and steric effects of hypothetical modifications.
| Substituent Modification | Original Group | New Group | Expected Electronic Change | Expected Steric Change |
| Alkyl at C2 | Ethyl | Methyl | Less electron-donating | Decreased steric bulk |
| Alkoxy at C3 | Methoxy | Trifluoromethoxy | Becomes strongly electron-withdrawing | Increased steric bulk |
| Halogen at C1 | Fluoro | Chloro | Less electron-withdrawing | Increased steric bulk |
| Functionalization at C5 | Bromo | Cyano | Strongly electron-withdrawing | Similar steric bulk |
In Silico Evaluation of Potential Biological Interactions for Designed Derivatives
Before embarking on the synthesis of a large library of derivatives, in silico methods can be employed to predict their potential biological activities and prioritize the most promising candidates. tandfonline.comarkajainuniversity.ac.in Computational tools such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable in this regard. nih.govresearchgate.net
Molecular docking simulations can be used to predict the binding mode and affinity of the designed analogs of this compound to the active site of a specific protein target. For example, if the target is a kinase, docking studies could reveal key interactions between the analogs and the ATP-binding pocket. Benzyloxybenzene derivatives have been investigated as inhibitors of various enzymes, and similar approaches could be applied here. researchgate.net
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) for the designed analogs, a QSAR model can be built to predict the activity of yet-to-be-synthesized compounds. This can help in identifying the key molecular features that are important for activity and in designing more potent analogs.
Molecular Docking Simulations with Relevant Target Macromolecules (e.g., enzyme active sites, receptor binding pockets)
While no specific molecular docking studies have been published for this compound, computational simulations with analogous halogenated and fluorinated compounds provide insights into its potential as a pharmacophore. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Halogen bonds, particularly those involving bromine, are increasingly recognized for their ability to form specific, stabilizing interactions with protein residues. nih.gov These interactions, along with hydrophobic contacts from the ethyl group and the aromatic ring, could contribute to significant binding affinities. For instance, studies on other brominated compounds have shown that the bromine atom can interact favorably with aromatic amino acid sidechains within a protein's active site. mdpi.com
To illustrate the potential of this compound, a hypothetical docking study could be envisioned against a target such as a kinase or a protease. The methoxy and ethyl groups would likely occupy hydrophobic pockets, while the fluorine and bromine atoms could form specific halogen bonds or other non-covalent interactions with the protein backbone or side chains.
A hypothetical molecular docking summary for a derivative of this compound against a generic kinase target is presented below. This table is illustrative and based on general principles of molecular interactions.
| Target Protein | Ligand (Hypothetical Derivative) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| Kinase A | 5-(Aryl)-2-ethyl-1-fluoro-3-methoxybenzene | -8.5 | Leu25, Val33, Ala46, Lys48, Glu65, Phe80 | Hydrophobic, Hydrogen Bond, Halogen Bond |
| Protease B | N-(2-ethyl-1-fluoro-3-methoxyphenyl)acetamide | -7.2 | His41, Met49, Cys145, Met165 | Hydrophobic, Hydrogen Bond |
This is a hypothetical data table for illustrative purposes.
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery. For this compound, computational models such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms can be employed to estimate its pharmacokinetic profile. researchgate.netnih.gov
The presence of both lipophilic (ethyl, bromo) and polar (fluoro, methoxy) groups suggests a balanced solubility profile. The molecular weight and the number of hydrogen bond acceptors would fall within the ranges typically associated with good oral bioavailability (Lipinski's Rule of Five).
A predicted ADME profile for this compound is summarized in the following table. These values are estimates based on computational models.
| Property | Predicted Value | Significance |
| Molecular Weight | ~235 g/mol | Compliant with drug-likeness rules |
| LogP (Lipophilicity) | 3.0 - 3.5 | Indicates good membrane permeability |
| Aqueous Solubility | Moderate | Potentially sufficient for absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Penetration | Likely | May cross into the central nervous system |
| Cytochrome P450 Inhibition | Potential for inhibition of specific isoforms | Important for assessing drug-drug interactions |
This data is based on computational predictions for a molecule with this structure.
Theoretical Studies on Compound-Protein Interaction Mechanisms and Binding Affinities
Theoretical studies on halogenated aromatic compounds have highlighted the importance of halogen bonding in enhancing protein-ligand interactions. nih.gov The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or the π-systems of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions are directional and can significantly contribute to the binding affinity and selectivity of a compound for its target protein. nih.gov
Furthermore, the fluorine atom, while a weaker halogen bond donor, can influence the electronic properties of the benzene ring and participate in other non-covalent interactions. The interplay between the hydrophobic interactions of the ethyl group, the hydrogen bonding potential of the methoxy group's oxygen, and the halogen bonds of the bromine and fluorine atoms could lead to a complex and potent binding mechanism. Aromatic-aromatic interactions between the benzene ring of the compound and aromatic residues in a protein are also a significant stabilizing factor. nih.gov
Exploration of this compound and its Derivatives in Materials Science Research
The unique combination of functional groups on the aromatic ring of this compound also suggests its potential utility in the field of materials science, particularly in the development of liquid crystals and organic electronic materials.
Potential Applications in Liquid Crystals and Organic Electronic Materials
In the realm of organic electronics, substituted aromatic compounds are the cornerstone of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comsigmaaldrich.com The electronic properties of this compound derivatives could be tuned by chemical modification. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger conjugated systems. The electron-withdrawing nature of the fluorine and the electron-donating character of the methoxy group can be exploited to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. acs.org
Investigation of Optoelectronic Properties for Advanced Materials Development
The optoelectronic properties of materials derived from this compound would be of significant interest. The introduction of bromine and fluorine can influence properties such as the absorption and emission spectra, quantum yield, and charge carrier mobility. Bromination of aromatic compounds has been shown to affect their optoelectronic properties, including their band-gap energy. koyauniversity.org
Computational methods like Density Functional Theory (DFT) can be used to predict the optoelectronic properties of hypothetical derivatives. For example, DFT calculations could estimate the HOMO-LUMO gap, which is related to the color of light a material might emit in an OLED. The inclusion of bromine has been shown to decrease the band gap in some perovskite materials. nih.gov
A hypothetical table of predicted optoelectronic properties for a derivative of this compound is presented below.
| Property | Predicted Value/Characteristic | Relevance |
| HOMO Level | -5.5 to -5.8 eV | Affects hole injection/extraction efficiency |
| LUMO Level | -2.0 to -2.3 eV | Affects electron injection/extraction efficiency |
| Band Gap | 3.2 to 3.8 eV | Determines absorption/emission wavelength (often in the UV-blue region) |
| Exciton Binding Energy | Moderate to High | Influences the efficiency of light emission vs. charge separation |
This data is based on theoretical predictions for derivatives of a molecule with this structure.
Q & A
Basic: What synthetic routes are feasible for preparing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene?
Methodological Answer:
The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:
- Step 1: Bromination at the 5-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination .
- Step 2: Introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura using ethylboronic acid) at the 2-position. Steric hindrance from bromine may require optimized catalysts (e.g., Pd(PPh₃)₄) .
- Step 3: Fluorination at the 1-position using electrophilic fluorinating agents like Selectfluor™ or Balz-Schiemann reaction .
- Step 4: Methoxy group installation via nucleophilic aromatic substitution (SNAr) with NaOMe or Cu-mediated coupling .
Validation: Monitor intermediates via HPLC (>95% purity) and confirm regiochemistry with ¹H/¹³C NMR .
Basic: How to characterize the electronic environment of substituents in this compound?
Methodological Answer:
- NMR Analysis:
- Computational Methods:
- Density Functional Theory (DFT) calculates Hammett σ values to quantify substituent effects on ring electron density .
- IR Spectroscopy:
Advanced: How to resolve regioselectivity contradictions in bromination or fluorination steps?
Methodological Answer:
Contradictions in substitution positions (e.g., competing 3- vs. 5-bromination) arise from steric/electronic factors. Mitigation strategies include:
- Directed Ortho-Metalation: Use directing groups (e.g., -OMe) to control bromine placement .
- Temperature Control: Lower temperatures favor kinetic products (e.g., 5-bromination over 3-bromination) .
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for -OH) to direct fluorination .
Validation: Compare experimental outcomes with computational predictions (DFT) .
Advanced: What purification challenges arise due to the compound’s solubility, and how to address them?
Methodological Answer:
The compound’s hydrophobic ethyl and methoxy groups limit aqueous solubility. Purification steps:
- Solvent Screening: Test solubility in DCM/hexane gradients or THF/water mixtures .
- Column Chromatography: Use silica gel with ethyl acetate/hexane (10–20% EtOAc) for optimal separation .
- Recrystallization: Employ ethanol/water or toluene for crystal formation, monitoring via DSC for melting points .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats due to halogenated aryl toxicity .
- Storage: Store at 0–6°C in amber vials to prevent photodecomposition .
- Spill Management: Neutralize with activated carbon; avoid inhalation using fume hoods .
Advanced: How do substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: Bromine and fluorine deactivate the ring, slowing Suzuki couplings. Use electron-rich catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
- Steric Effects: The 2-ethyl group hinders transmetalation; optimize reaction time (24–48 hrs) and temperature (80–100°C) .
- Methoxy as Directing Group: Enhances para-selectivity in subsequent functionalization .
Advanced: How to address discrepancies in reported reaction yields for analogous compounds?
Methodological Answer:
Contradictory yields (e.g., 40% vs. 70% in fluorination) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
